molecular formula C9H6N2O5 B13037871 6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid

6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid

Cat. No.: B13037871
M. Wt: 222.15 g/mol
InChI Key: JNCQFTVHPPXYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxycarbonylpyridine-2-carboxylic acid with suitable reagents to form the oxazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of 6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes that can catalyze various chemical reactions . Additionally, its derivatives may interact with biological targets, such as enzymes and receptors, to exert their effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid is unique due to the presence of both methoxycarbonyl and carboxylic acid functional groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar heterocyclic compounds .

Properties

Molecular Formula

C9H6N2O5

Molecular Weight

222.15 g/mol

IUPAC Name

6-methoxycarbonyl-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H6N2O5/c1-15-9(14)4-2-5-6(10-3-4)11-7(16-5)8(12)13/h2-3H,1H3,(H,12,13)

InChI Key

JNCQFTVHPPXYMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N=C1)N=C(O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.